molecular formula C19H20N2O2S B2361267 (Z)-4-butoxy-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 391225-43-7

(Z)-4-butoxy-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide

Cat. No.: B2361267
CAS No.: 391225-43-7
M. Wt: 340.44
InChI Key: GCHXKYZIHFNQSM-VXPUYCOJSA-N
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Description

(Z)-4-butoxy-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic aromatic compounds containing both sulfur and nitrogen atoms in their structure. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-4-butoxy-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide typically involves the reaction of 3-methylbenzo[d]thiazol-2(3H)-amine with 4-butoxybenzoyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of benzothiazole derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, green chemistry approaches, such as the use of environmentally benign solvents and catalysts, are increasingly being adopted in industrial processes .

Chemical Reactions Analysis

Types of Reactions

(Z)-4-butoxy-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted benzothiazole derivatives .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(Z)-4-butoxy-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide is unique due to its specific structural features, such as the (Z)-configuration and the presence of both butoxy and benzothiazole moieties. These features contribute to its distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

IUPAC Name

4-butoxy-N-(3-methyl-1,3-benzothiazol-2-ylidene)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O2S/c1-3-4-13-23-15-11-9-14(10-12-15)18(22)20-19-21(2)16-7-5-6-8-17(16)24-19/h5-12H,3-4,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCHXKYZIHFNQSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)N=C2N(C3=CC=CC=C3S2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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